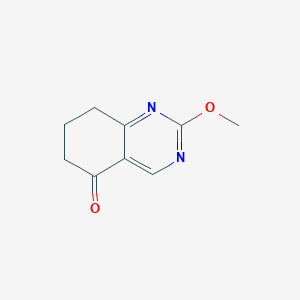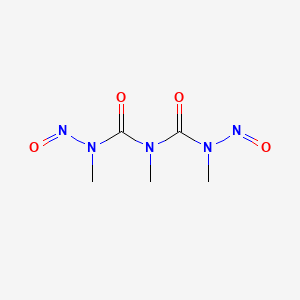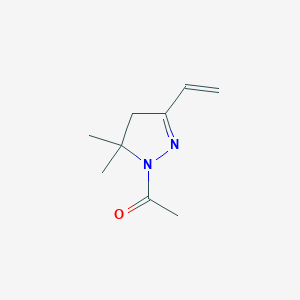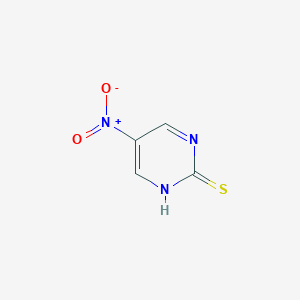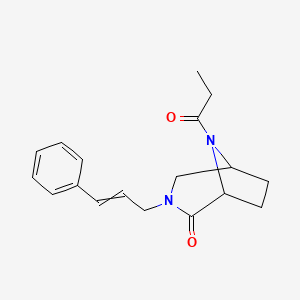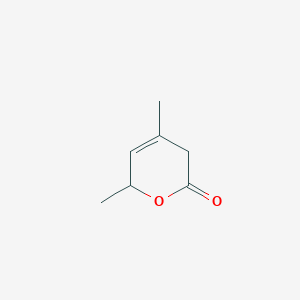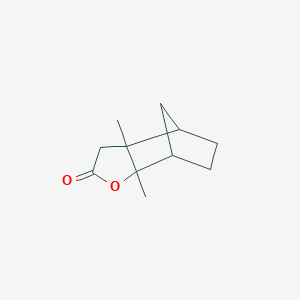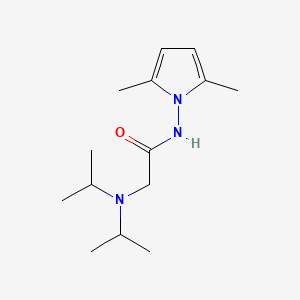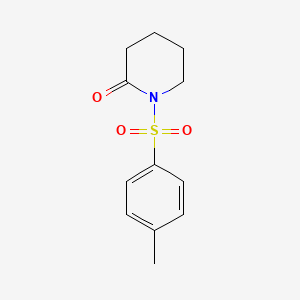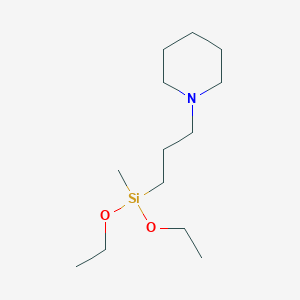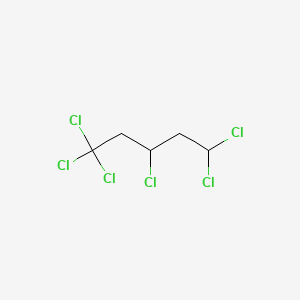
Pentane, 1,1,1,3,5,5-hexachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane, 1,1,1,3,5,5-hexachloro- is an organochlorine compound with the molecular formula C5H6Cl6. This compound is characterized by the presence of six chlorine atoms attached to a pentane backbone. It is known for its high density and significant chemical stability, making it a subject of interest in various chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pentane, 1,1,1,3,5,5-hexachloro- typically involves the chlorination of pentane under controlled conditions. The process includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination of the pentane molecule .
Industrial Production Methods: In an industrial setting, the production of Pentane, 1,1,1,3,5,5-hexachloro- follows a similar chlorination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and chlorine gas flow to maximize yield and purity. The product is then purified through distillation and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Pentane, 1,1,1,3,5,5-hexachloro- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Although less common, oxidation can occur under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic conditions.
Major Products Formed:
Substitution: Formation of pentane derivatives with different halogens.
Reduction: Formation of partially chlorinated pentanes.
Oxidation: Formation of chlorinated carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Pentane, 1,1,1,3,5,5-hexachloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential use in pharmaceuticals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Pentane, 1,1,1,3,5,5-hexachloro- involves its interaction with cellular components, particularly through the formation of reactive intermediates. These intermediates can interact with proteins and nucleic acids, leading to various biochemical effects. The compound’s high reactivity is attributed to the presence of multiple chlorine atoms, which facilitate the formation of these intermediates .
Vergleich Mit ähnlichen Verbindungen
- Pentane, 1,1,3,3,5,5-hexachloro-
- Pentane, 1,1,1,5,5,5-hexachloro-
- Pentane, 1,1,1,3,5,5-hexachloro-2,2,3,4,4,5-hexafluoro-
Comparison: Pentane, 1,1,1,3,5,5-hexachloro- is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for certain industrial and research applications .
Eigenschaften
CAS-Nummer |
18993-24-3 |
|---|---|
Molekularformel |
C5H6Cl6 |
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
1,1,1,3,5,5-hexachloropentane |
InChI |
InChI=1S/C5H6Cl6/c6-3(1-4(7)8)2-5(9,10)11/h3-4H,1-2H2 |
InChI-Schlüssel |
MTBZFCJQMJGQRT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CC(Cl)(Cl)Cl)Cl)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


